3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one
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Overview
Description
3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one, also known as HPTMC, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. HPTMC belongs to the class of chromenone derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has demonstrated that derivatives of 4-hydroxy-chromen-2-one, structurally similar to 3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one, exhibit marked antibacterial and antifungal activities. For instance, novel synthesized derivatives have shown high levels of bacteriostatic and bactericidal activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, which highlights the compound's potential as a basis for developing new antimicrobial agents (Behrami & Dobroshi, 2019). Additionally, coumarin derivatives have been identified with significant antifungal properties, providing a new direction for antifungal drug development (Al-Amiery, Kadhum, & Mohamad, 2012).
Synthesis and Material Applications
The compound's derivatives have also been investigated for their synthesis methods and potential material applications. For example, microwave-assisted synthesis techniques have been developed for novel derivatives, offering advantages such as short reaction times, high yields, and environmentally friendly procedures (Ashok et al., 2016). This efficient synthesis approach opens up possibilities for large-scale production and application in various fields. Furthermore, certain derivatives have shown potential in antimicrobial polyurethane coatings, suggesting their use in creating surfaces resistant to microbial growth, which is particularly relevant in healthcare settings (El‐Wahab et al., 2014).
Cancer Research
Investigations into the anticancer activities of flavonol derivatives of this compound have revealed promising results against breast cancer cell lines. Ruthenium flavanol complexes, incorporating substituted flavones, have demonstrated significant cytotoxic potential, underscoring the importance of these compounds in developing new chemotherapy agents (Singh, Saxena, Sahabjada, & Arshad, 2017).
Mechanism of Action
Mode of Action
The exact mode of action of SMR000172228 is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other thiazole compounds, it may interact with its targets through a variety of mechanisms, potentially including enzyme inhibition, receptor modulation, or disruption of cellular processes .
Biochemical Pathways
Thiazole compounds, in general, have been found to interact with a variety of biochemical pathways, potentially influencing processes such as cell signaling, enzyme activity, and gene expression
Properties
IUPAC Name |
3-[2-(4-hydroxyanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(21-16)20-12-2-4-13(22)5-3-12/h2-10,22H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCLIVXKYXJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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